

Application Notes and Protocols: 5-Iodoquinoxaline in Suzuki Cross-Coupling Reactions

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Compound of Interest

Compound Name: 5-Iodoquinoxaline

Cat. No.: B15355202

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Introduction

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities, have made them a focal point in medicinal chemistry and drug discovery. The functionalization of the quinoxaline scaffold is crucial for modulating its biological activity and developing new therapeutic agents.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.^[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high functional group tolerance, mild reaction conditions, and generally high yields, making it an indispensable method in modern organic synthesis.^[2]

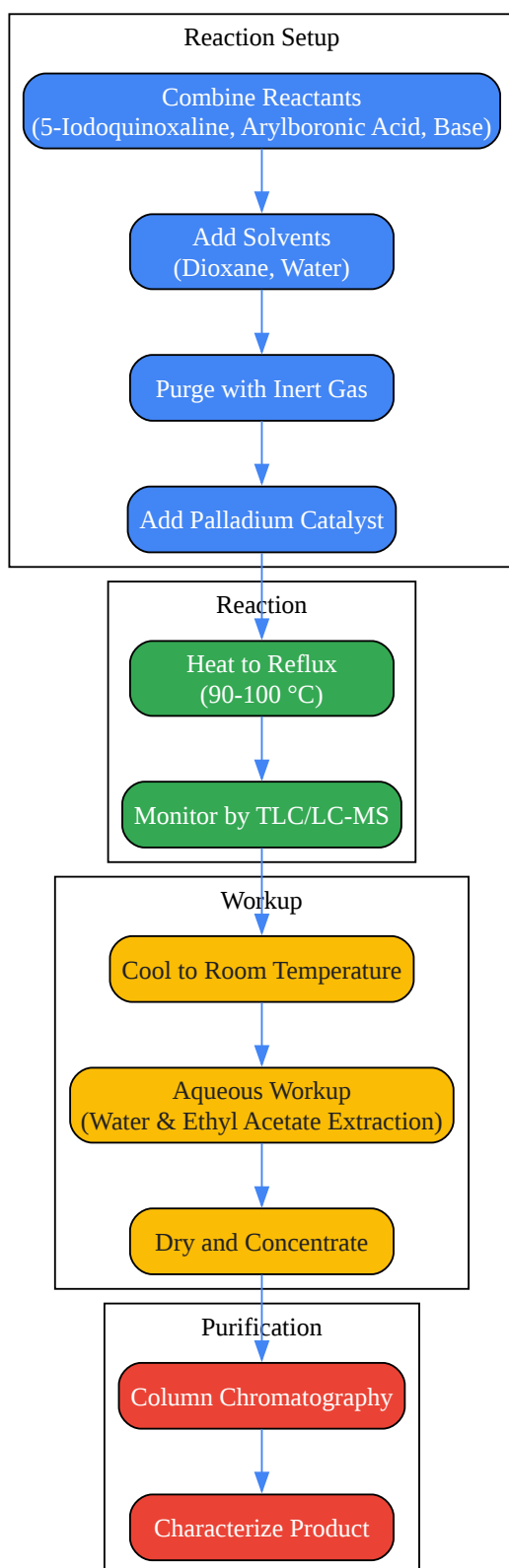
5-Iodoquinoxaline is a key building block for the synthesis of 5-arylquinoxalines. The carbon-iodine bond at the C5 position is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the Suzuki-Miyaura catalytic cycle. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, enabling the generation of diverse

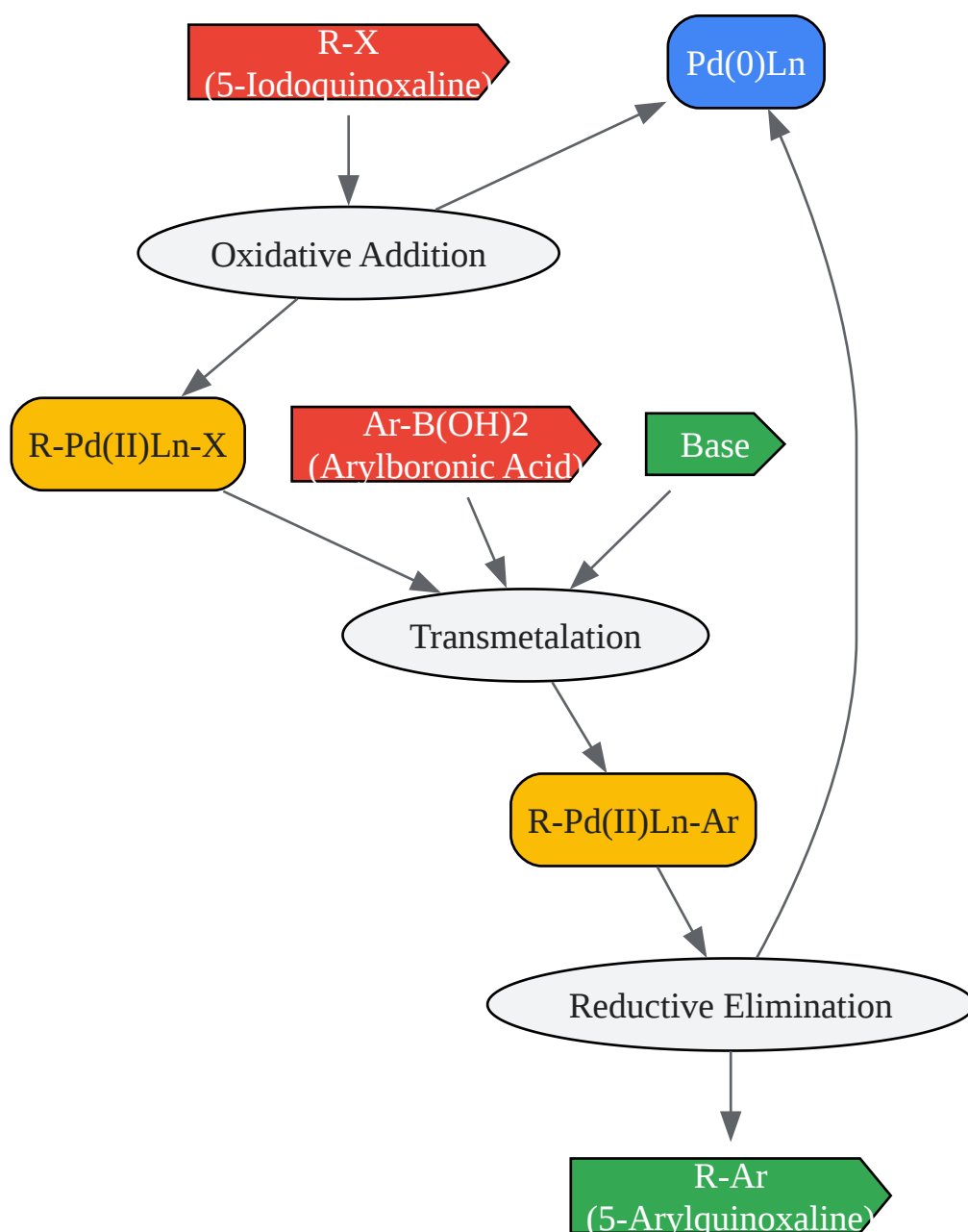
libraries of quinoxaline derivatives for structure-activity relationship (SAR) studies in drug development.

Application: Synthesis of 5-Arylquinoxalines

The Suzuki-Miyaura cross-coupling reaction of **5-iodoquinoxaline** with various arylboronic acids provides a direct and efficient route to a diverse range of 5-arylquinoxaline derivatives. These products are of significant interest in medicinal chemistry due to their potential as kinase inhibitors, anticancer agents, and other therapeutic molecules.

General Reaction Scheme





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References

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- 2. Nickel-catalysed Suzuki-type cross-coupling of α -iodosilanes with arylboronic acids: direct and efficient access to benzylic silanes and gem-silylboronate esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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